
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of bromine, iodine, and chlorine atoms attached to a phenyl ring and a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable phenyl derivative, followed by iodination and chlorination steps. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and methanol (MeOH), with reaction times varying from a few hours to overnight .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and controlled temperature and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine, iodine, and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
N-Bromosuccinimide (NBS): for bromination
Iodine and potassium iodide: for iodination
Chlorinating agents: such as thionyl chloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The presence of halogen atoms allows it to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions. The exact mechanism depends on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Bis(bromomethyl)-1,3-propanediol
- 2-Bromomethyl-1,3-dioxolane
Uniqueness
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one is unique due to its specific combination of bromine, iodine, and chlorine atoms attached to a phenyl ring and a propanone moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research .
Eigenschaften
Molekularformel |
C10H9BrClIO |
|---|---|
Molekulargewicht |
387.44 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-5-iodophenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClIO/c1-6(12)10(14)8-2-7(5-11)3-9(13)4-8/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
BGUZYJWMLVCFPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=CC(=C1)CBr)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


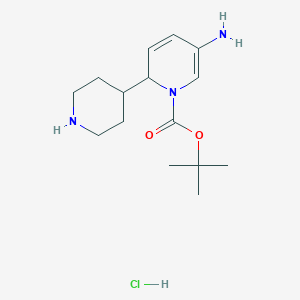
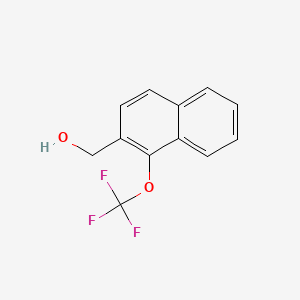

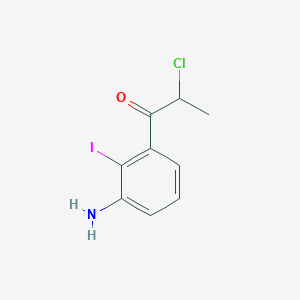


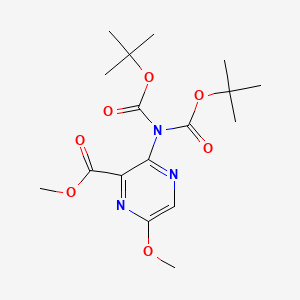
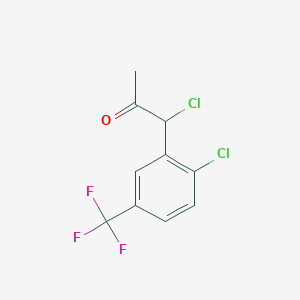
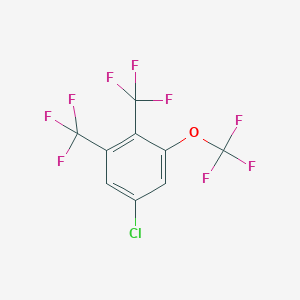
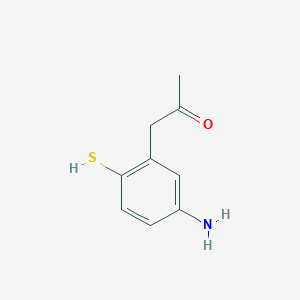


![((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14060539.png)

